Home > Products > Screening Compounds P131407 > 1-(Pyridin-3-yl)cyclohexanamine hydrochloride
1-(Pyridin-3-yl)cyclohexanamine hydrochloride -

1-(Pyridin-3-yl)cyclohexanamine hydrochloride

Catalog Number: EVT-15428718
CAS Number:
Molecular Formula: C11H17ClN2
Molecular Weight: 212.72 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(Pyridin-3-yl)cyclohexanamine hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds. It is characterized by a pyridine ring substituted with a cyclohexanamine group, making it of interest in medicinal chemistry due to its potential pharmacological applications. The compound is often studied for its interactions with biological targets, particularly in the context of neurological and psychiatric disorders.

Source

This compound has been referenced in various patents and scientific literature, emphasizing its relevance in pharmaceutical research. Notably, it has been associated with methods for modulating cannabinoid receptors, indicating its potential therapeutic uses .

Classification

1-(Pyridin-3-yl)cyclohexanamine hydrochloride is classified under:

  • Organic Chemistry: As a heterocyclic compound.
  • Pharmaceutical Chemistry: Due to its potential applications in drug development, particularly for disorders affecting the nervous system.
Synthesis Analysis

Methods

The synthesis of 1-(Pyridin-3-yl)cyclohexanamine hydrochloride typically involves multi-step organic reactions. Common synthetic routes include:

  1. Formation of the Pyridine Ring: Starting from appropriate precursors, the pyridine ring can be synthesized through cyclization reactions involving nitrogen-containing compounds.
  2. Cyclohexanamine Addition: The cyclohexanamine moiety is introduced via nucleophilic substitution or coupling reactions.
  3. Hydrochloride Salt Formation: The final step often involves reacting the free base form with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and stability.

Technical Details

The synthesis may utilize various reagents and catalysts to promote reaction efficiency and yield. For instance, palladium-catalyzed cross-coupling reactions are popular for forming carbon-nitrogen bonds in such compounds.

Molecular Structure Analysis

Structure

The molecular structure of 1-(Pyridin-3-yl)cyclohexanamine hydrochloride consists of:

  • A pyridine ring (C5H4N) attached to a cyclohexanamine group (C6H12N).
  • The compound's molecular formula can be represented as C11H16ClN2.

Data

Key structural data includes:

  • Molecular Weight: Approximately 210.71 g/mol.
  • InChI Key: A unique identifier for the compound which aids in database searches.
Chemical Reactions Analysis

Reactions

1-(Pyridin-3-yl)cyclohexanamine hydrochloride can participate in various chemical reactions, including:

  • Nucleophilic Substitution: The amine group can act as a nucleophile in reactions with electrophiles.
  • Acylation Reactions: The amine can be acylated to form amides, which may enhance biological activity.

Technical Details

The reactivity of this compound is influenced by the electronic properties of the pyridine ring and the steric effects of the cyclohexane moiety, which can affect reaction pathways and product distributions.

Mechanism of Action

The mechanism of action for 1-(Pyridin-3-yl)cyclohexanamine hydrochloride primarily involves its interaction with neurotransmitter receptors. It has been shown to bind to certain receptors in the central nervous system, potentially modulating neurotransmission related to mood and cognition.

Process

  1. Binding Affinity: The compound exhibits binding affinity for specific receptors (e.g., cannabinoid receptors), influencing downstream signaling pathways.
  2. Neurotransmitter Modulation: By altering receptor activity, it may enhance or inhibit neurotransmitter release, impacting physiological responses.

Data

Research indicates that derivatives of similar structures have shown efficacy in preclinical models for conditions such as anxiety and depression .

Physical and Chemical Properties Analysis

Physical Properties

1-(Pyridin-3-yl)cyclohexanamine hydrochloride typically appears as a white crystalline powder. Its physical properties include:

  • Melting Point: Generally ranges from 150°C to 160°C.
  • Solubility: Soluble in water and organic solvents like ethanol.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under normal conditions but sensitive to moisture.
  • Reactivity: Can undergo typical amine reactions such as acylation and alkylation.

Relevant data indicates it should be stored under inert conditions to prevent degradation .

Applications

1-(Pyridin-3-yl)cyclohexanamine hydrochloride has several scientific uses:

  • Pharmaceutical Development: Investigated for its potential as a therapeutic agent in treating neurological disorders.
  • Research Tool: Used in studies exploring receptor pharmacology and neurotransmitter systems.

Its unique structure allows it to serve as a lead compound for developing new drugs targeting specific biological pathways associated with mental health conditions .

Introduction to 1-(Pyridin-3-yl)cyclohexanamine Hydrochloride in Contemporary Medicinal Chemistry

Structural Significance of Pyridine-Cyclohexanamine Hybrids in Drug Discovery

Pyridine-cyclohexanamine hybrids constitute an emerging structural class in medicinal chemistry due to their balanced physicochemical properties and target versatility. The pyridine ring serves as a bioisostere for benzene, offering several advantages:

  • Enhanced polarity and solubility: The nitrogen atom introduces a permanent dipole moment, improving aqueous solubility compared to purely hydrocarbon frameworks [3] [7].
  • Metal coordination capacity: Pyridinyl nitrogen can coordinate metal ions in enzyme active sites, crucial for targeting metalloenzymes [9].
  • Hydrogen-bonding interactions: Pyridine acts as both hydrogen-bond acceptor and π-stacking partner, facilitating binding to biological macromolecules [3].

The cyclohexylamine moiety contributes:

  • Conformational flexibility: The alicyclic ring adopts multiple chair conformations, enabling adaptation to binding pockets [7].
  • Steric bulk for hydrophobic pockets: Cyclohexane fills lipophilic enzyme cavities inaccessible to planar aromatic systems [3].
  • Metabolic stability: Saturated rings resist oxidative metabolism better than aromatic systems, improving pharmacokinetic profiles [7].

Table 1: Comparative Structural and Pharmacokinetic Properties of Pyridine Hybrids

Compound ClasslogP*Water SolubilityH-Bond AcceptorsTarget Versatility
Pyridine-cyclohexanamine1.5-3.0Moderate to High2-4Broad (enzymes, receptors)
Simple Pyridines0.5-2.0High1-2Limited
Alicyclic Amines2.0-4.0Low1-2Narrow

*Calculated octanol-water partition coefficient

1-(Pyridin-3-yl)cyclohexanamine hydrochloride exemplifies optimized properties with predicted logP ~2.3 and enhanced solubility via protonated amine. This balance facilitates membrane penetration while maintaining aqueous dispersibility—critical for intracellular targeting in mycobacteria [3] [7]. The three-dimensional structure allows simultaneous engagement with both polar and hydrophobic regions of biological targets, as demonstrated in pyridine-based inhibitors like GSK-3036656 (ganfeborole), which inhibits Mycobacterium tuberculosis LeuRS [6]. The hydrochloride salt further enhances crystallinity and formulation stability, making it suitable for therapeutic development.

Role of MmpL3 Inhibitors in Addressing Antimicrobial Resistance

Mycobacterial Membrane Protein Large 3 (MmpL3) has emerged as a high-value target for novel antitubercular agents due to its essential role in cell envelope biosynthesis. MmpL3 transports trehalose monomycolates (TMM) across the plasma membrane using proton-motive force, a critical step in constructing the mycobacterial outer membrane [2] [4]. Inhibition of MmpL3 disrupts:

  • Mycolic acid translocation: Accumulation of intracellular TMM precursors
  • Cell wall integrity: Reduced trehalose dimycolate (TDM) in the outer membrane
  • Membrane stability: Structural collapse and increased permeability [4]

Pyridine-containing small molecules represent a promising class of MmpL3 inhibitors with potent activity against drug-resistant strains. Compound 62 (pyridine-2-methylamine derivative) demonstrates exceptional potency with MIC values of 0.016 μg/mL against M. tuberculosis H37Rv and 0.0039-0.0625 μg/mL against MDR/XDR-TB strains [1]. Resistance mutation studies confirm MmpL3 as the primary target, with the S288T mutation in mmpL3 conferring high-level resistance to this compound class [1]. The protonatable amine in these structures is essential for activity, forming a critical hydrogen bond with D645 in the MmpL3 transmembrane domain that disrupts proton relay networks [1] [2].

Table 2: Resistance Profiles of MmpL3 Inhibitors Against Mycobacterial Mutants

Inhibitor ClassRepresentative CompoundResistance MutationsMIC Shift (Fold)Cross-Resistance Pattern
Pyridine-methylaminesCompound 62S288T>256xClade-specific
1,2-EthylenediaminesSQ109None reported-None
IndolecarboxamidesICA38V239A, G253D64-128xBroad
BenzoxaborolesGSK-3036656V687L, G666R16-32xLimited

Cross-resistance profiling reveals two distinct clades of MmpL3 inhibitors based on differential mutation susceptibility. Pyridine-cyclohexanamine analogs cluster within Clade I inhibitors that show resistance from substitutions in the transmembrane helix 8 domain, while maintaining activity against mutants with periplasmic loop mutations [4]. This suggests differential binding domain engagement compared to other inhibitor classes. The bactericidal activity of these compounds against intracellular M. tuberculosis and nontuberculous mycobacteria like M. abscessus further supports their therapeutic utility against persistent infections [4].

Bridging Heterocyclic Chemistry and Tuberculosis Therapeutics

The integration of pyridine heterocycles into antitubercular agents addresses multiple pharmacological challenges in TB drug development. Pyridine-based scaffolds offer:

  • Metabolic stability: Resistance to CYP450-mediated oxidation compared to phenyl analogs [3]
  • Enhanced penetration: Facilitates diffusion through mycobacterial lipid-rich cell walls [5] [8]
  • Target versatility: Enables inhibition of diverse mycobacterial targets (MmpL3, DprE1, LeuRS) through scaffold modulation [1] [6]

Structure-activity relationship (SAR) studies of pyridine-cyclohexanamine hybrids reveal critical pharmacophoric requirements:

  • Basic amine center: Protonation at physiological pH enables ionic interactions with Asp/Tyr residues in MmpL3 [1] [2]
  • Pyridine nitrogen orientation: 3-Substitution optimizes spatial arrangement for target engagement
  • Hydrophobic bulk: The cyclohexyl ring occupies lipophilic subpockets in target proteins [1] [3]

The therapeutic rationale for such hybrids stems from their ability to circumvent existing resistance mechanisms. Unlike classical TB drugs (isoniazid, rifampicin), which predominantly target intracellular processes, MmpL3 inhibitors like pyridine-cyclohexanamine derivatives disrupt membrane transport—a mechanism less prone to existing resistance pathways [2] [4]. This novel mechanism complements current regimens, with several candidates exhibiting additive or synergistic effects when combined with bedaquiline or pretomanid [4].

Recent chemical exploration demonstrates expanded diversity in this structural class:

  • Benzoxaborole-pyridine hybrids: Compounds like GSK-3036656 (MIC: 0.08 μM) inhibit LeuRS-tRNA synthetase [6]
  • Pyrazine-triazole hybrids: Exhibit M. tuberculosis inhibition (MIC ≤21.25 μM) with minimal cytotoxicity (Vero cell IC₅₀ >375 μM) [8]
  • Boron-containing pyridines: Though less potent against TB, they provide alternative targeting strategies [6]

Table 3: Structural Evolution of Pyridine-Containing Antitubercular Agents

GenerationPrototype StructurePrimary TargetPotency (MIC)Innovation
First-GenIsoniazidInhA0.02-0.2 μg/mLProdrug activation
Second-GenPyrazinamideMembrane energy16-50 μg/mLpH-dependent activity
Third-GenCompound 62 (Pyridine-methylamine)MmpL30.016 μg/mLMembrane transport inhibition
Next-Gen1-(Pyridin-3-yl)cyclohexanamine derivativesMmpL3 (predicted)Under investigationHybrid scaffold optimization

The progression toward pyridine-cyclohexanamine hybrids like 1-(Pyridin-3-yl)cyclohexanamine hydrochloride represents a strategic advancement in structure-based design. Molecular modeling suggests these compounds occupy both hydrophobic (S1: F260, S293, F649) and hydrophilic (S2: D645) subdomains of MmpL3 through their dual pharmacophore architecture [1] [2]. Continued exploration of substitution patterns on both the pyridine and cyclohexane rings promises to further optimize target affinity while mitigating off-target interactions—a critical step toward clinical translation.

Properties

Product Name

1-(Pyridin-3-yl)cyclohexanamine hydrochloride

IUPAC Name

1-pyridin-3-ylcyclohexan-1-amine;hydrochloride

Molecular Formula

C11H17ClN2

Molecular Weight

212.72 g/mol

InChI

InChI=1S/C11H16N2.ClH/c12-11(6-2-1-3-7-11)10-5-4-8-13-9-10;/h4-5,8-9H,1-3,6-7,12H2;1H

InChI Key

BKSZJYQYTVNZGC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CN=CC=C2)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.